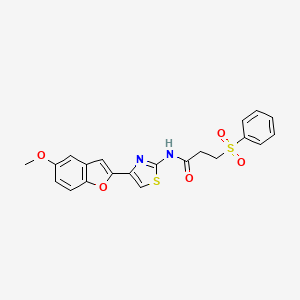

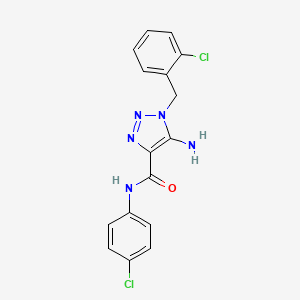

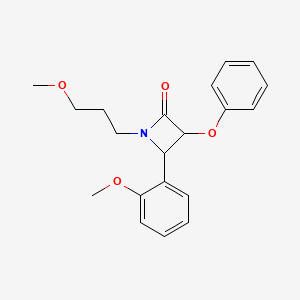

![molecular formula C15H13Cl2NO4S B2694975 Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate CAS No. 866152-17-2](/img/structure/B2694975.png)

Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate” is a chemical compound . Its chemical formula is C15H13Cl2NO4S .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not explicitly provided in the available resources .Applications De Recherche Scientifique

Genotoxic and Carcinogenic Potentials Assessment

Assessment of Genotoxic and Carcinogenic Potentials

A study focused on evaluating the genotoxic, mutagenic, and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, using in vitro and in silico methodologies. The research involved the Ames test and Comet assay to assess mutagenicity and DNA damage, and the Syrian Hamster Embryo cell transformation assay for carcinogenic potential. The study provided insights into the toxicological profiles of these compounds, contributing to the understanding of structure-toxicity relationships (Lepailleur et al., 2014).

Synthesis and Biological Activities

New Routes to Mono- and Di-Alkyl Ethers

Research on methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates demonstrated a new route to thiophene-2,4-diols and subsequently to 3,5-dialkoxythiophene-2-carboxylic acids. This synthetic pathway highlights the compound's role in the preparation of ethers of thiotetronic and α-halogenothiotetronic acids, showcasing its importance in organic synthesis (Corral & Lissavetzky, 1984).

Antimicrobial Activity of Thiophene Derivatives

A study explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds were tested for antimicrobial activity, showing that certain derivatives exhibited antibacterial and antifungal activities, highlighting the therapeutic potential of thiophene derivatives in microbial infection control (Faty et al., 2010).

Synthesis and Characterization of Schiff Bases

Antimicrobial Schiff Bases Synthesis

The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their reaction with various substituted aryl aldehydes to yield Schiff bases was studied. These compounds were characterized and screened for antimicrobial activity, showcasing the potential of thiophene derivatives as antimicrobial agents (Arora et al., 2013).

Advanced Materials and Chemical Synthesis

Functionalization of Microporous Lanthanide-Based Metal-Organic Frameworks

Research involving the functionalization of lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands was conducted. These MOFs demonstrated sensing activities and magnetic properties, indicating their potential applications in gas adsorption, sensing, and as materials with magnetocaloric effects (Wang et al., 2016).

Propriétés

IUPAC Name |

methyl 3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-8-7-23-14(15(20)21-2)12(8)18-11(19)6-22-13-9(16)4-3-5-10(13)17/h3-5,7H,6H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJHRWXEVVVVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)COC2=C(C=CC=C2Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

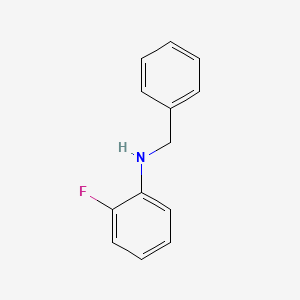

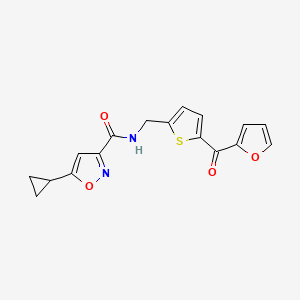

![3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2694897.png)

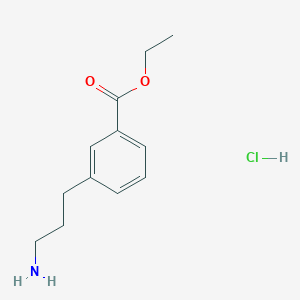

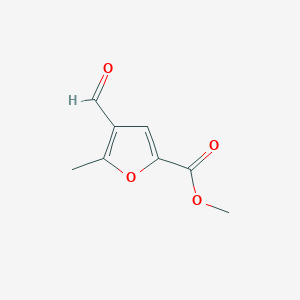

![3-(3-methoxyphenyl)-1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2694901.png)

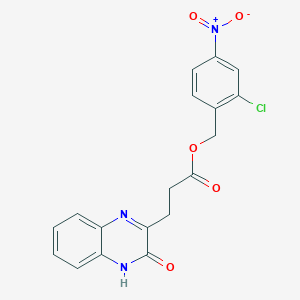

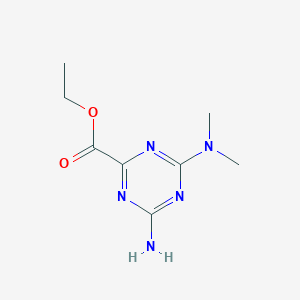

![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)